4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole 4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17428263
InChI: InChI=1S/C9H13IN2/c10-9-8(6-11-12-9)5-7-3-1-2-4-7/h6-7H,1-5H2,(H,11,12)
SMILES:
Molecular Formula: C9H13IN2
Molecular Weight: 276.12 g/mol

4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole

CAS No.:

Cat. No.: VC17428263

Molecular Formula: C9H13IN2

Molecular Weight: 276.12 g/mol

* For research use only. Not for human or veterinary use.

4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole -

Specification

Molecular Formula C9H13IN2
Molecular Weight 276.12 g/mol
IUPAC Name 4-(cyclopentylmethyl)-5-iodo-1H-pyrazole
Standard InChI InChI=1S/C9H13IN2/c10-9-8(6-11-12-9)5-7-3-1-2-4-7/h6-7H,1-5H2,(H,11,12)
Standard InChI Key DIXWRGHPVGJXFD-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)CC2=C(NN=C2)I

Introduction

Structural Characteristics and Nomenclature

The molecular framework of 4-(cyclopentylmethyl)-3-iodo-1H-pyrazole consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. The cyclopentylmethyl group at position 4 introduces significant steric hindrance, while the iodine at position 3 enhances electrophilicity, facilitating cross-coupling reactions such as Suzuki-Miyaura and Ullmann-type couplings .

Crystallographic and Spectroscopic Data

Key spectroscopic features include:

  • 1H NMR: A singlet for the NH proton (δ 13.79 ppm) and multiplet signals for cyclopentyl methylene protons (δ 2.50–1.20 ppm) .

  • 13C NMR: Distinct peaks for the iodine-bearing carbon (δ 89.7 ppm) and pyrazole carbons (δ 102.5–157.5 ppm) .

  • IR: Stretching vibrations at 680 cm⁻¹ (C–I) and 1600 cm⁻¹ (C=N) .

Synthesis and Optimization

The synthesis of 4-(cyclopentylmethyl)-3-iodo-1H-pyrazole typically involves a multi-step protocol:

ParameterConditionYield (%)
Alkylation Temperature150°C56
Iodination Time60 min45
Purification MethodFlash chromatography (MeOH/DCM)>95

This method achieves a total yield of 25–30%, with purity exceeding 95% after column chromatography .

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water (<0.1 mg/mL). Key properties include:

PropertyValue
Molecular Weight290.12 g/mol
LogP2.8
Melting Point180–182°C
StabilityStable at −20°C (argon atmosphere)

The iodine atom contributes to a high molecular polarizability (α = 4.5 ų), enhancing its reactivity in halogen bonding interactions .

Biological Activity and Mechanism

4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole demonstrates selective inhibition of CSF-1R kinase (IC₅₀ = 12 nM), a target implicated in glioblastoma progression . Its mechanism involves:

  • Competitive binding to the ATP pocket via the pyrazole nitrogen.

  • Stabilization of the DFG-out kinase conformation through cyclopentylmethyl van der Waals interactions .

In neuropharmacology, derivatives act as allosteric modulators of the M4 muscarinic acetylcholine receptor, potentiating acetylcholine responses by 300% at 10 μM .

Applications in Drug Discovery

Oncology

  • Glioblastoma: Reduces tumor proliferation by 70% in U87MG xenograft models (10 mg/kg, daily) .

  • Leukemia: Synergizes with venetoclax in BCL-2 inhibition (combination index = 0.4) .

Neurological Disorders

  • Alzheimer’s Disease: Enhances cognitive function in APP/PS1 mice (Morris water maze latency reduction: 40%) .

  • Schizophrenia: Attenuates MK-801-induced hyperlocomotion in rodents (ED₅₀ = 3.2 mg/kg) .

Comparison with Structural Analogues

Modifying the cyclopentyl or halogen substituents alters activity profiles:

CompoundIC₅₀ (CSF-1R)M4 Modulation (%)
4-(Cyclopentylmethyl)-3-iodo-1H-pyrazole12 nM300
3-(Cyclobutylmethyl)-4-bromo-1H-pyrazole45 nM120
1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole220 nM90

The cyclopentylmethyl group confers superior kinase selectivity compared to smaller cycloalkyl substituents .

Future Directions

  • Prodrug Development: Esterification of the NH proton to improve oral bioavailability.

  • Polypharmacology: Dual-target inhibitors combining CSF-1R and BTK inhibition.

  • Radiopharmaceuticals: Leveraging iodine-125 for targeted radiotherapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator